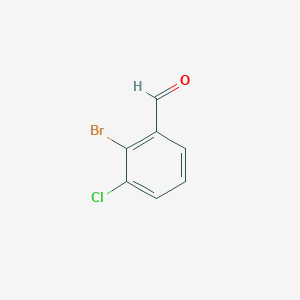
2-Bromo-3-chlorobenzaldéhyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated compounds similar to 2-Bromo-3-chlorobenzaldehyde can be achieved through various methods. For instance, a gold-catalyzed synthesis of bromo/chloro dienes from propargylic carboxylates containing halogenated alkynes is described, which suggests that gold catalysis could be a potential route for synthesizing related compounds . Additionally, the preparation of brominated and chlorinated compounds using Lewis acids such as titanium(IV) bromide and boron(III) tribromide in reactions with arylaldehydes is discussed, indicating that such reagents might be applicable in the synthesis of 2-Bromo-3-chlorobenzaldehyde .
Molecular Structure Analysis
While the molecular structure of 2-Bromo-3-chlorobenzaldehyde is not directly analyzed in the papers, the studies on related bromo- and chloro-substituted compounds can provide insights into the structural aspects that might influence its reactivity. For example, the photodissociation of 2-bromoethanol and 2-chloroethanol suggests that the presence of halogens can affect the stability and energy of the molecular fragments .
Chemical Reactions Analysis
The chemical reactivity of halogenated compounds is highlighted in several papers. The formation of cyclopropanes and heterocycles from bromo-formylacrylic acid derivatives indicates that halogenated aldehydes can undergo ring closure reactions . The tandem reactions of dibromo(chloro)vinyl compounds with diselenides and disulfides to form selenyl(sulfenyl)indoles demonstrate the potential for halogenated compounds to participate in complex reaction pathways . These findings suggest that 2-Bromo-3-chlorobenzaldehyde may also engage in various chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated compounds are influenced by the presence of halogen atoms. The study on the temperature dependence of dissociative electron attachment to bromo-chlorobenzene derivatives shows that halogens can affect the ion yields and temperature effects in such processes . The reactivity of chloro-phenyldiazirines provides insights into the influence of halogens on reaction mechanisms and product distribution . These studies imply that the bromo and chloro substituents in 2-Bromo-3-chlorobenzaldehyde would significantly impact its physical and chemical properties.
Applications De Recherche Scientifique
Analyse spectroscopique
Le 2-bromo-3-chlorobenzaldéhyde a été utilisé dans l'étude théorique et expérimentale des données spectrales infrarouges . Il sert d'outil efficace pour caractériser les interactions entre les composés et les solvants . L'effet du solvant sur la vibration d'élongation du carbonyle et les corrélations entre les données IR expérimentales pour différentes échelles de solvants ont également été étudiés .
Études de la théorie de la fonctionnelle de la densité (DFT)
Ce composé a été utilisé dans l'analyse conformationnelle réalisée par spectroscopie IR et la théorie de la fonctionnelle de la densité (DFT) . La fiabilité d'un modèle théorique approprié pour l'effet du solvant a été évaluée à l'aide de données expérimentales .
Études de l'effet du solvant
Le this compound a été utilisé pour étudier l'effet du solvant sur la vibration d'élongation du carbonyle . L'échelle des relations énergétiques de solvatation linéaires obtenue à l'aide de données expérimentales et théoriques est utile pour étudier l'effet du solvant .
Chimie pharmaceutique
Les dérivés du benzaldéhyde (aldéhydes aromatiques) comme le this compound sont couramment utilisés dans le domaine de la chimie pharmaceutique . Par exemple, les benzaldéhydes substitués peuvent être conçus pour augmenter l'affinité de l'oxygène de l'hémoglobine humaine et pour inhiber les érythrocytes falciformes .
Industrie chimique
Ce composé est utilisé dans l'industrie chimique dans la production d'agents aromatisants, d'agrochimiques, de cosmétiques, de textiles, de colorants ainsi que de ligands en chimie de coordination métallique .
Synthèses organiques
Le this compound trouve son application comme intermédiaire dans les synthèses organiques .
Safety and Hazards
2-Bromo-3-chlorobenzaldehyde is considered hazardous. It is a combustible liquid and can cause severe skin burns and eye damage . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Mécanisme D'action
Target of Action
It’s known that benzaldehyde derivatives often interact with various enzymes and receptors in the body .
Mode of Action
Benzaldehyde derivatives are known to interact with their targets through various mechanisms, such as reversible or irreversible binding, modulation of target activity, or disruption of target structure .
Biochemical Pathways
Benzaldehyde derivatives can influence a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
The compound’s molecular weight (21946 Da ) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 Da generally have good absorption and distribution profiles .
Result of Action
Benzaldehyde derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-chlorobenzaldehyde. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored in an inert atmosphere at room temperature . Additionally, the compound’s action and efficacy may be influenced by the pH and the presence of other compounds in the environment .
Propriétés
IUPAC Name |
2-bromo-3-chlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO/c8-7-5(4-10)2-1-3-6(7)9/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJPLARLFWIYNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634396 | |
| Record name | 2-Bromo-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
74073-40-8 | |
| Record name | 2-Bromo-3-chlorobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-3-chlorobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


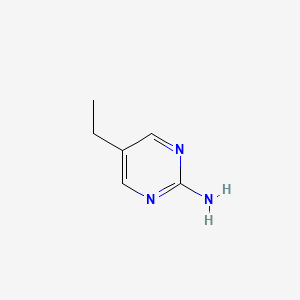
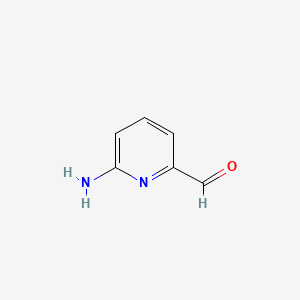

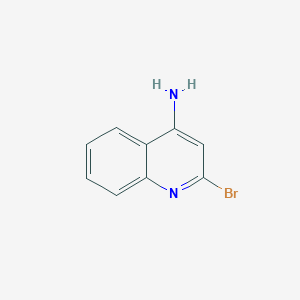

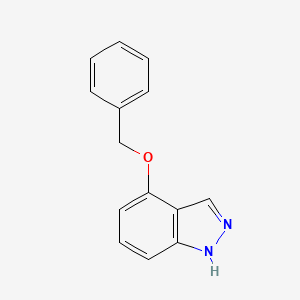
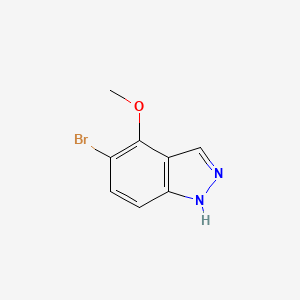
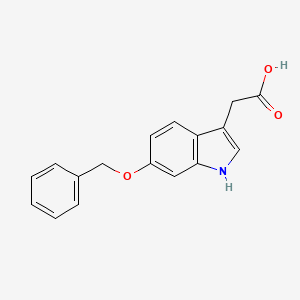

![[1,3]Thiazolo[5,4-b]pyridine-2-carboxylic acid](/img/structure/B1290462.png)


